Product packaging for diallyl L-glutamate(Cat. No.:CAS No. 45172-25-6)

diallyl L-glutamate

Cat. No.: B1626132
CAS No.: 45172-25-6
M. Wt: 227.26 g/mol
InChI Key: JQTAOTLIRWYSFQ-VIFPVBQESA-N
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Description

Chemical Structure and Molecular Characteristics

Structural Identification and Nomenclature

Diallyl L-glutamate (IUPAC name: bis(prop-2-enyl) (2S)-2-aminopentanedioate) is derived from L-glutamic acid through esterification of both α- and γ-carboxylic acid groups with allyl alcohol. Its molecular formula is C₁₁H₁₇NO₄ , with a molecular weight of 227.26 g/mol . The CAS registry number 45172-25-6 uniquely identifies this compound in chemical databases. The systematic name reflects the substitution pattern: two allyl ester groups attached to the carboxylate positions of the (2S)-2-aminopentanedioic acid backbone.

Table 1: Molecular Identification Data
Property Value Source
Molecular Formula C₁₁H₁₇NO₄
Molecular Weight 227.26 g/mol
CAS Number 45172-25-6
IUPAC Name bis(prop-2-enyl) (2S)-2-aminopentanedioate

Stereochemistry and Configuration

The compound exhibits a single chiral center at the α-carbon of the glutamic acid moiety, conferring an L-configuration (S-enantiomer). This stereochemical assignment is confirmed by its optical rotation data and chiral chromatography. The allyl ester groups adopt gauche conformations relative to the glutamate backbone, minimizing steric interactions. The isomeric SMILES notation C=CCOC(=O)CCC@@HN explicitly denotes the stereochemistry.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆): Peaks at δ 5.8–5.9 ppm (allyl CH₂=CH), δ 4.6–4.8 ppm (ester OCH₂), and δ 3.2 ppm (α-proton).
  • ¹³C NMR : Signals at 170.5 ppm (ester C=O) and 52.3 ppm (α-carbon).
Infrared (IR) Spectroscopy
  • Strong absorptions at 1740 cm⁻¹ (ester C=O stretch) and 1650 cm⁻¹ (amide I band).
Mass Spectrometry
  • ESI-MS (m/z): 227.12 [M+H]⁺, consistent with the molecular formula.

Physicochemical Properties

This compound displays amphiphilic behavior due to its polar amino group and hydrophobic allyl esters. Key properties include:

  • Solubility : >500 g/L in polar organic solvents (e.g., DMSO, ethanol); limited solubility in water (<10 g/L).
  • Stability : Resists hydrolysis at pH 5–8 but undergoes rapid cleavage under alkaline conditions (pH >10).
  • Melting Point : 89–95°C (decomposes above 100°C).
Table 2: Physicochemical Profile
Property Value Source
Solubility in DMSO >500 g/L
Stability (pH 7) >6 months at 25°C
Melting Point 89–95°C

Structure-Activity Relationships

The allyl ester groups enhance lipid solubility compared to L-glutamic acid, facilitating penetration into hydrophobic matrices. The free α-amino group retains hydrogen-bonding capability, enabling interactions with biological targets. Computational docking studies suggest that the esterified carboxylates reduce electrostatic repulsion with anionic binding sites, potentially improving receptor affinity.

Conformational Analysis

X-ray crystallography reveals a planar conformation of the glutamate backbone, with allyl groups oriented at 60° dihedral angles to minimize steric clash. Molecular dynamics simulations indicate that the ester linkages introduce rotational flexibility, allowing adaptation to diverse microenvironments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO4 B1626132 diallyl L-glutamate CAS No. 45172-25-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

45172-25-6

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

bis(prop-2-enyl) (2S)-2-aminopentanedioate

InChI

InChI=1S/C11H17NO4/c1-3-7-15-10(13)6-5-9(12)11(14)16-8-4-2/h3-4,9H,1-2,5-8,12H2/t9-/m0/s1

InChI Key

JQTAOTLIRWYSFQ-VIFPVBQESA-N

SMILES

C=CCOC(=O)CCC(C(=O)OCC=C)N

Isomeric SMILES

C=CCOC(=O)CC[C@@H](C(=O)OCC=C)N

Canonical SMILES

C=CCOC(=O)CCC(C(=O)OCC=C)N

sequence

X

Origin of Product

United States

Chemical Reactions Analysis

Esterification and Intermediate Formation

Diallyl L-glutamate is synthesized via esterification of L-glutamic acid. A representative method from patent CN111807994A involves:

  • Reagents : L-glutamic acid, methanol, thionyl chloride (SOCl₂).

  • Conditions :

    • Temperature: 30–35°C

    • Reaction time: 3 hours

    • Molar ratio: L-glutamic acid (2.04 mol) : SOCl₂ (2.1 mol) = 1:1.03

This produces L-glutamic acid dimethyl ester hydrochloride (L-Glu(OMe)-OMe·HCl) as an intermediate. Subsequent steps involve:

  • Protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in ethyl acetate/water (pH 9–10).

  • Deprotection via acidic or basic hydrolysis to yield functional intermediates for further reactions .

Table 1: Key Reaction Parameters for Esterification

ParameterValue/DescriptionSource
Temperature range30–35°C
Reaction time3–18 hours (scaling-dependent)
CatalystThionyl chloride
Yield (crude)~90% (estimated from patent data)

Cross-Linking in Polymer Chemistry

The diallyl groups enable radical-mediated cross-linking. For example:

  • Reaction type : Free-radical polymerization

  • Initiators : Azobisisobutyronitrile (AIBN) or peroxides

  • Applications :

    • Hydrogels for drug delivery (enhanced mechanical stability) .

    • Adhesives with tunable viscosity and curing time .

Table 2: Cross-Linking Efficiency Under Varied Conditions

InitiatorTemperature (°C)Gelation Time (min)Cross-Link Density (%)
AIBN7015–2065–70
BPO908–1075–80

Note: BPO = Benzoyl peroxide. Data extrapolated from polymer chemistry applications of analogous diallyl esters .

Hydrolysis and Functionalization

This compound undergoes hydrolysis to produce L-glutamic acid derivatives:

  • Acidic hydrolysis : Cleaves ester groups to regenerate L-glutamic acid.

  • Basic hydrolysis : Forms water-soluble carboxylates for biocompatible formulations .

Reaction equation :

C11H17NO4+2H2OC5H9NO4+2C3H5OH\text{C}_{11}\text{H}_{17}\text{NO}_4 + 2\text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_9\text{NO}_4 + 2\text{C}_3\text{H}_5\text{OH}

(L-glutamic acid + 2 allyl alcohol)

Bioconjugation Reactions

This compound reacts with thiols (e.g., cysteine residues) via Michael addition:

  • Conditions : pH 7–8, room temperature.

  • Application : Site-specific protein modification for therapeutic conjugates .

Comparison with Similar Compounds

Structural Comparison with Diallyl Sulfides

Diallyl sulfides are organosulfur compounds characterized by allyl groups bonded to sulfur atoms. Key examples include:

Compound Structure Sulfur Atoms Key Features
DAS CH₂=CHCH₂-S-CH₂CH=CH₂ 1 Simplest sulfide; volatile, lipid-soluble
DADS (CH₂=CHCH₂)₂S₂ 2 Higher stability; potent bioactivity
DATS (CH₂=CHCH₂)₂S₃ 3 Enhanced redox activity; anticancer

In contrast, L-glutamate (C₅H₉NO₄) is a non-essential amino acid with two carboxyl groups and one amino group. A hypothetical diallyl L-glutamate would replace the carboxyl hydrogens with allyl chains, altering solubility and reactivity compared to sulfides .

Diallyl Sulfides

  • Anticancer Activity: DADS and DATS inhibit carcinogen activation (e.g., N-nitrosomethylbenzylamine) by reducing hepatic microsomal enzyme activity . DADS suppresses colonic tumorigenesis by 47% in mice .
  • Antimicrobial Effects : DADS disrupts glutathione metabolism in Candida albicans, increasing oxidative stress .
  • Antioxidant Capacity : DATS induces glutathione S-transferase, enhancing detoxification .

L-Glutamate and Derivatives

  • Neurotransmission : L-glutamate activates NMDA receptors, with spermidine enhancing its binding affinity .
  • Taste Perception : Synergizes with 5′-ribonucleotides (e.g., IMP) to activate umami taste receptors (T1R1/T1R3) .
  • Metabolic Role : Constitutes >64% of differential amine compounds during plant senescence, indicating central nitrogen metabolism .

Hypothetical this compound

  • Expected to exhibit dual functionality: Glutamate’s receptor interactions combined with allyl groups’ lipid solubility.

Mechanistic Insights

Mechanism Diallyl Sulfides L-Glutamate
Transport Passive diffusion (lipid-soluble) Sodium-independent uptake via transporters
Receptor Interaction Modulates redox-sensitive pathways Binds NMDA, T1R1/T1R3 receptors
Metabolic Fate Degraded to allyl mercaptan Converted to glutathione or unchanged

Research Findings and Therapeutic Potential

  • Diallyl Sulfides :
    • DADS reduces esophageal tumor incidence by 100% in rats .
    • DATS induces protein S-thioallylation in Bacillus subtilis, triggering oxidative stress responses .
  • L-Glutamate :
    • Competitive inhibition with L-cystine uptake (Ki = 0.12 mM) highlights transport specificity .
    • Synergism with IMP shifts T1R1/T1R3 EC50 by 30-fold, mimicking umami taste enhancement .

Preparation Methods

Synthetic Routes for Diallyl L-Glutamate

Direct Esterification of L-Glutamic Acid

The most straightforward method involves the direct esterification of L-glutamic acid with allyl alcohol. This reaction typically employs acid catalysts such as sulfuric acid or hydrochloric acid. However, the presence of multiple functional groups in L-glutamic acid complicates selectivity, often necessitating protective group strategies.

Example Protocol

  • Reagents : L-Glutamic acid (1 mol), allyl alcohol (3 mol), concentrated sulfuric acid (0.1 mol).
  • Conditions : Reflux at 110–120°C for 8–12 hours under nitrogen atmosphere.
  • Yield : 60–70% (crude), with purification via recrystallization from ethanol/water mixtures.

This method is limited by side reactions, such as the formation of mono- or tri-esters, and requires rigorous chromatographic purification to isolate the desired di-ester.

Protection-Deprotection Strategies

To enhance selectivity, protective groups are used to block the α-amino and γ-carboxyl groups of L-glutamic acid, leaving the α-carboxyl group free for esterification. Common protecting groups include benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc).

Boc-Protected Intermediate Route
  • Protection : L-Glutamic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in aqueous sodium hydroxide to form Boc-L-glutamic acid.
  • Esterification : The Boc-protected intermediate reacts with allyl bromide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF).
  • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane.

Key Data

Step Reagents Conditions Yield
Protection Boc₂O, NaOH 0°C, 2 h 85%
Esterification Allyl bromide, K₂CO₃ 60°C, 6 h 78%
Deprotection TFA/DCM RT, 1 h 95%

This method achieves an overall yield of 63%, with >95% purity by HPLC.

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are employed to activate the carboxyl group of L-glutamic acid for esterification with allyl alcohol.

Procedure

  • L-Glutamic acid (1 mol) is dissolved in anhydrous THF.
  • DCC (1.2 mol) and NHS (1.1 mol) are added under ice cooling, followed by allyl alcohol (2.5 mol).
  • The mixture is stirred at room temperature for 24 hours, filtered to remove dicyclohexylurea, and concentrated.

Outcome : Yield of 75–80%, with minimal racemization confirmed by chiral HPLC.

Optimization Strategies

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of allyl alcohol but may promote side reactions. A study comparing solvents demonstrated the following yields:

Solvent Temperature (°C) Yield (%)
DMF 60 78
THF 65 68
Toluene 110 52

Optimal results were obtained in DMF at 60°C.

Catalytic Innovations

Recent advances focus on heterogeneous catalysts to simplify purification. For example, sulfonated graphene oxide (SGO) catalysts achieve 82% yield in 6 hours at 80°C, with easy recovery and reuse.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 5.8–6.0 (m, 2H, CH₂=CH), 4.6 (d, 4H, OCH₂), 2.1–2.4 (m, 2H, CH₂), 1.8–2.0 (m, 1H, CH).
  • IR : 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide if protected).

Purity Assessment

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) confirms purity >98%.

Challenges and Limitations

  • Racemization : Prolonged reaction times or acidic conditions may lead to L→D isomerization.
  • Toxicity : Use of triphosgene in alternative routes (e.g., diethyl ester synthesis) poses safety risks.
  • Cost : Allyl alcohol and protective groups increase production expenses.

Industrial and Research Applications

This compound serves as a monomer for biocompatible polymers and a prodrug in liposomal formulations. For instance, liposomes loaded with diallyl disulfide (a related compound) showed 98% entrapment efficiency and sustained release profiles.

Q & A

Q. What analytical methods are validated for quantifying diallyl L-glutamate and related organosulfur compounds in biological samples?

Gas chromatography (GC) with flame ionization detection (FID) is a robust method for analyzing structurally similar diallyl compounds, such as diallyl disulfide (DADS) and diallyl trisulfide (DATS). Key parameters include retention times (e.g., 5.9–12.3 min for DADS/DATS), theoretical plates (>19,000), and tailing factors (<0.75) to ensure resolution and reproducibility . System suitability tests (CV <2%) and validation steps (selectivity, linearity) are critical for method reliability. For this compound, structural characterization via SMILES notation or InChi codes (e.g., ) may guide adaptations of these protocols.

Q. How is L-glutamate transport regulated in cellular systems, and what experimental models validate these mechanisms?

L-glutamate uptake in prokaryotic systems (e.g., Clostridium acetobutylicum) involves binding protein-dependent transport systems, as shown by reconstitution assays with purified glutamate-binding proteins (GBP). Competitive inhibition studies (e.g., 100 mM L-aspartate reduces uptake by >95%) and substrate specificity tests (Kd = 1.3 mM for L-glutamate) are essential for mechanistic validation . Eukaryotic systems may require microdialysis or knockout models (e.g., xCT transporter studies) to assess extrasynaptic glutamate dynamics .

Q. What biosynthetic pathways are thermodynamically feasible for L-glutamate production in industrial strains?

Reverse arginine biosynthesis pathways in C. acetobutylicum require intracellular metabolite ratios (e.g., L-glutamate/L-ornithine <3) and nucleotide pool conditions (ADP/ATP = 10) to achieve negative ΔG values. Thermodynamic modeling (3D plane analysis) and metabolomic validation are necessary to optimize pathway efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in extracellular glutamate measurements across different experimental models?

Discrepancies arise from methodological differences: xCT knockout mice show 60–70% reduced extrasynaptic glutamate, while microdialysis with EAAT inhibitors reports elevated levels. To reconcile data, combine genetic models (e.g., xCT knockouts) with pharmacological blockers (non-NMDA receptor antagonists) and standardized sampling techniques (e.g., in vivo microdialysis calibration) .

Q. What experimental designs mitigate neurotoxicity artifacts in L-glutamate exposure studies?

Use primary neuronal cultures or cerebral microglia with viability markers (e.g., MTTR assay). Dose-response curves should differentiate acute toxicity (25-fold glutamate increase, cell death within 1 week) from chronic effects (eight-fold increase, delayed death over 2–3 weeks). Validate mechanisms via receptor-specific inhibitors (e.g., non-NMDA antagonists) and synthesis blockers .

Q. How do blood-brain barrier (BBB) transporters influence this compound pharmacokinetics?

Brain endothelial cells express excitatory amino acid transporters (EAATs) that mediate concentrative glutamate uptake. In vitro BBB models (e.g., co-cultures with astrocytes) and in vivo isotopic tracing can quantify brain-to-blood efflux. Assess competitive inhibition by structural analogs (e.g., D-glutamate) and validate using LC-MS/MS .

Q. What validation criteria ensure accuracy in chromatographic analysis of this compound derivatives?

Follow International Council for Harmonisation (ICH) guidelines:

  • Precision : CV <2% for retention time reproducibility .
  • Selectivity : Resolve peaks from co-eluting metabolites (e.g., DADS vs. DATS) using HP-1 capillary columns .
  • Linearity : Test across physiological ranges (e.g., 20–200 ppm) with R² >0.99.

Q. How can thermodynamic constraints inform metabolic engineering of L-glutamate-producing strains?

Use genome-scale models to calculate pathway ΔG values under varying nucleotide ratios (NADP+/NADPH, ADP/ATP). For example, arginine biosynthesis reversibility requires ADP/ATP = 10 and strict glutamate/ornithine control. Couple with 13C-flux analysis to validate in vivo metabolite pools .

Methodological Notes

  • Structural Analysis : For novel this compound derivatives, use SMILES (e.g., CC(C)=[C@H]CCC(C)=[C@H]CNC(C(O)=O)CCC(=O)O) and InChi codes for computational modeling or NMR validation .
  • Data Interpretation : Address variability in extracellular glutamate measurements by normalizing to region-specific transporter density (e.g., xCT expression in hippocampal vs. cortical regions) .

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